molecular formula C11H8N2O3S B214978 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid

4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid

Cat. No. B214978
M. Wt: 248.26 g/mol
InChI Key: FEOQRAMWJJLXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid, also known as TBC3711, is a small molecule compound that has been of interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid has been studied for its potential therapeutic applications in several areas of scientific research. One area of interest is cancer research, where 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro. Other areas of research include inflammation, autoimmune diseases, and infectious diseases. 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid has also been studied for its potential use as a tool compound in chemical biology research.

Mechanism of Action

The mechanism of action for 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid is not fully understood, but it is believed to act as a small molecule inhibitor of a specific protein target. This protein target is involved in several cellular processes, including cell growth and division, and is overexpressed in many types of cancer cells. By inhibiting this protein target, 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid may be able to selectively kill cancer cells while sparing healthy cells.
Biochemical and Physiological Effects
Studies have shown that 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid has a variety of biochemical and physiological effects. In cancer cells, 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid has been shown to induce cell cycle arrest and apoptosis, leading to cell death. 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In addition, 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid has been shown to have anti-microbial activity against several types of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid in lab experiments is its specificity for a particular protein target. This allows for more precise manipulation of cellular processes and reduces the risk of off-target effects. However, one limitation of 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid is its relatively low potency compared to other small molecule inhibitors. This may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for the use of 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid in scientific research. One area of interest is the development of more potent derivatives of 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid that may be more effective as therapeutic agents. Another area of interest is the use of 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid as a tool compound in chemical biology research to better understand the role of the protein target in cellular processes. Finally, 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid may also be useful in combination with other therapeutic agents to enhance their efficacy.

Synthesis Methods

The synthesis of 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid involves a multi-step process that begins with the reaction of 2-aminobenzimidazole with ethyl chloroacetate to form 2-(2-carboxyethyl)benzimidazole. This intermediate is then reacted with thioamide to form the thiazine ring, followed by the addition of a carboxylic acid group to form the final product. The synthesis of 4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid has been described in detail in several scientific publications.

properties

Product Name

4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

4-oxo-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid

InChI

InChI=1S/C11H8N2O3S/c14-9-5-8(10(15)16)17-11-12-6-3-1-2-4-7(6)13(9)11/h1-4,8H,5H2,(H,15,16)

InChI Key

FEOQRAMWJJLXDP-UHFFFAOYSA-N

SMILES

C1C(SC2=NC3=CC=CC=C3N2C1=O)C(=O)O

Canonical SMILES

C1C(SC2=[NH+]C3=CC=CC=C3N2C1=O)C(=O)[O-]

Origin of Product

United States

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